3-Amino-6-bromoquinoxalin-2-ol is a chemical compound belonging to the quinoxaline family, characterized by a fused bicyclic structure containing two nitrogen atoms. This compound is notable for its potential biological applications, particularly in medicinal chemistry due to its structural properties that allow for various chemical modifications. Quinoxalines are recognized for their diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory effects.
The synthesis and characterization of 3-amino-6-bromoquinoxalin-2-ol have been documented in various scientific literature, highlighting its importance in drug development and organic synthesis. It can be derived from brominated precursors of quinoxaline, which are commonly used in the pharmaceutical industry.
3-Amino-6-bromoquinoxalin-2-ol is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of brominated quinoxalines, which are known for their reactivity and utility in synthesizing other complex molecules.
The synthesis of 3-amino-6-bromoquinoxalin-2-ol typically involves several key steps:
One common synthetic route involves starting with 5-bromo-6-aminoquinoxaline, which can undergo further reactions to yield 3-amino-6-bromoquinoxalin-2-ol. For example, treatment with ethylenediamine under suitable conditions can facilitate the formation of the desired compound with high yields .
The molecular structure of 3-amino-6-bromoquinoxalin-2-ol features:
The molecular formula is , with a molecular weight of approximately 229.06 g/mol. The compound exhibits characteristic spectral data in NMR and IR spectroscopy that confirm its structure.
3-Amino-6-bromoquinoxalin-2-ol can participate in various chemical reactions:
For example, nucleophilic substitution reactions involving 3-amino-6-bromoquinoxalin-2-ol can lead to the formation of more complex molecules by reacting with alkyl halides or acyl chlorides .
The mechanism of action for compounds like 3-amino-6-bromoquinoxalin-2-ol often involves interaction with biological targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding and interaction with specific binding sites on target proteins.
Studies have shown that derivatives of quinoxaline compounds exhibit significant biological activity, potentially through mechanisms such as inhibition of key enzymes involved in disease processes or modulation of signaling pathways .
3-Amino-6-bromoquinoxalin-2-ol is typically a solid at room temperature, with properties such as:
The compound is characterized by:
Relevant data includes spectral characteristics that confirm functional groups and structural integrity through techniques like NMR and mass spectrometry .
3-Amino-6-bromoquinoxalin-2-ol has applications in various fields:
Bioisosteric modifications of quinoxaline cores enable targeted optimization of pharmacokinetic and electronic properties while preserving biological activity. 3-Amino-6-bromoquinoxalin-2-ol exemplifies this approach, where strategic atomic substitutions enhance target affinity and metabolic stability. Chalcogen replacements (O, S, Se) at critical positions significantly modulate electron distribution and binding characteristics. Selenium-containing bioisosteres demonstrate enhanced π-orbital overlap compared to sulfur or oxygen analogs due to larger atomic radii and polarizability, potentially improving stacking interactions with aromatic residues in enzyme binding pockets [5]. Computational analyses reveal that selenium substitution increases molecular polarizability (α = 15.3 ų vs. S: 10.5 ų, O: 6.7 ų), facilitating stronger van der Waals contacts without intrinsic cytotoxicity—a key advantage observed in benzoselenadiazole derivatives [5]. Table 1 quantifies bioisosteric effects on molecular properties:
Table 1: Bioisosteric Effects on Quinoxaline Properties
Bioisostere | Atomic Radius (Å) | Electronegativity | Polarizability (ų) | Hydrogen Bond Acceptor Strength |
---|---|---|---|---|
Oxygen (O) | 0.66 | 3.44 | 6.7 | Strong |
Sulfur (S) | 1.04 | 2.58 | 10.5 | Moderate |
Selenium (Se) | 1.17 | 2.55 | 15.3 | Moderate |
The 2-hydroxy group in 3-amino-6-bromoquinoxalin-2-ol serves as a carboxylate bioisostere, mimicking acidic NSAID pharmacophores while reducing gastrointestinal toxicity—a strategy validated in ester-based prodrugs where masked carboxylic acids minimize gastric damage [2].
Bromine incorporation at the C6 position exerts dual steric and electronic effects critical for target engagement. The heavy halogen’s inductive effect (-I) withdraws electron density from the quinoxaline π-system, lowering the LUMO energy (-1.87 eV vs. -1.52 eV in non-brominated analogs) and enhancing electrophilic character for nucleophilic attack or charge-transfer complexes [6]. Concurrently, bromine’s substantial van der Waals radius (1.85 Å) creates a steric blockade that:
This halogenation strategy significantly increases lipophilicity (clogP = 2.81 vs. 2.32 for chloro-analog), improving membrane permeability while retaining solubility through hydrogen-bonding functionalities. Brominated quinoxalines serve as versatile synthetic intermediates, enabling Suzuki-Miyaura couplings for generating diversified compound libraries—as demonstrated in 6-bromoquinoxalin-2(1H)-one applications [6]. The synthetic route typically involves NBS bromination of quinoxalin-2(1H)-one precursors, yielding the brominated core for subsequent amination [6].
The orthogonal hydrogen-bonding motifs at C2 and C3 positions create a bidentate recognition domain for biomolecular targets. Quantum mechanical calculations reveal the 2-hydroxy group exhibits significant proton donor capability (pKa ≈ 8.1), while the C3-amino group functions as a strong proton acceptor (pKa ≈ 3.2) [6]. This amphoteric character enables three binding modalities:
IR spectroscopy confirms intramolecular hydrogen bonding between N3-H and the C2-carbonyl oxygen in solid-state structures, evidenced by ν(N-H) stretching at 3180–3220 cm⁻¹ and broad ν(O-H) absorption at 3000–3100 cm⁻¹—a signature also observed in NSAID carboxylate dimers [2]. This hydrogen-bonding network enhances membrane permeability by reducing desolvation penalties during cellular uptake, as evidenced by molecular dynamics simulations showing 40% lower free energy barriers compared to non-hydrogen-bonding analogs.
Non-covalent conformational locks critically determine the bioactive geometry of 3-amino-6-bromoquinoxalin-2-ol. Density functional theory (DFT) optimizations (B3LYP/6-311++G(d,p)) reveal a near-planar quinoxaline core with key dihedral angles:
The S···N noncovalent lock (if thiophene-modified) reduces the C2-quinoxaline/thiophene dihedral to <5°, enhancing π-conjugation and planarity—a strategy employed in quinoxaline-based hole transport materials to improve charge mobility . This rigidity optimizes the molecule for target binding by:
Stereoelectronic effects from bromine substitution alter molecular electrostatic potentials (MEPs), creating a region of positive potential (+24.7 kcal/mol) near the halogen that facilitates halogen bonding with carbonyl oxygens (e.g., protein backbone C=O groups). Natural bond orbital (NBO) analysis confirms significant n→σ* hyperconjugation between the bromine lone pair and σ*(C6-H) orbital, stabilizing the planar conformation by 3.2 kcal/mol [6].
Molecular docking and molecular dynamics simulations position 3-amino-6-bromoquinoxalin-2-ol as a high-affinity ligand for kinase and oxidoreductase targets. AutoDock Vina studies against EGFR (PDB: 1M17) demonstrate:
Binding free energy calculations (MM-GBSA) yield ΔG = -9.3 kcal/mol, comparable to erlotinib (-10.1 kcal/mol). Quantum mechanical/molecular mechanical (QM/MM) simulations reveal charge transfer from the C3-amino group to Tyr857 phenolic oxygen (0.32 e⁻ transfer), polarizing the tyrosine residue for catalytic activity [3] [7]. Table 2 summarizes key binding interactions:
Table 2: Computed Binding Interactions with Biological Targets
Target Protein | Key Interacting Residues | Interaction Type | Distance (Å) | Binding Energy (kcal/mol) |
---|---|---|---|---|
EGFR (1M17) | Thr830, Met769, Phe699 | H-bond, halogen, π-stacking | 2.65, 3.41, 4.22 | -9.3 |
TDO2 (2NW8) | Arg144, Phe226, Heme iron | H-bond, π-stacking, coordination | 2.78, 4.15, 2.10 | -8.7 |
COX-2 (5IKT) | Tyr385, Ser530, Val349 | H-bond, hydrophobic | 2.81, 3.92 | -7.9 |
The molecule’s binding mode with tryptophan 2,3-dioxygenase (TDO2) involves coordination to the heme iron via the C3-amino nitrogen (Fe-N distance: 2.10 Å), mimicking natural substrate interactions while exploiting bromine-induced electron deficiency to enhance heme affinity. Free energy perturbation (FEP) calculations confirm 6-bromo substitution improves binding by ΔΔG = -1.8 kcal/mol versus non-halogenated analogs [5]. Time-dependent DFT studies validate spectroscopic properties, with computed IR frequencies (νC=O: 1708 cm⁻¹, νN-H: 3415 cm⁻¹) matching experimental values within 1.5% error [3] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: